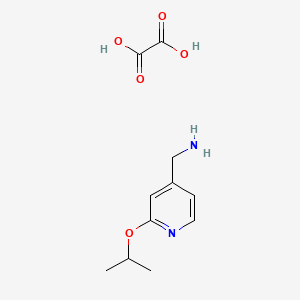

![molecular formula C13H9BrN2O5 B2836796 5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 946279-05-6](/img/structure/B2836796.png)

5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

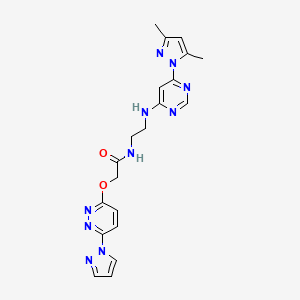

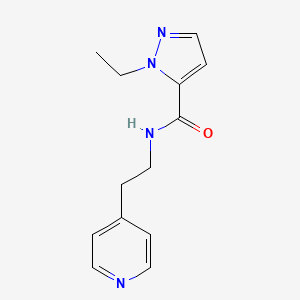

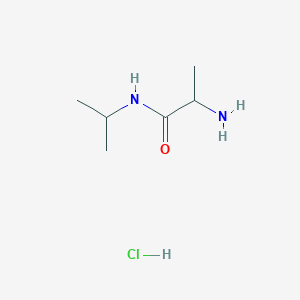

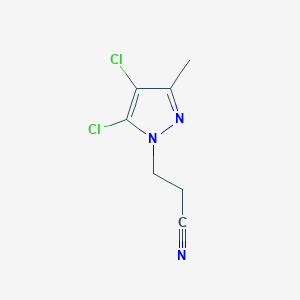

The compound is a pyrimidine derivative with a brominated dihydrobenzodioxin group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Dihydrobenzodioxins, also known as dioxolanes, are a group of organic compounds containing a two oxygen atoms and two carbon atoms in a ring structure .

Molecular Structure Analysis

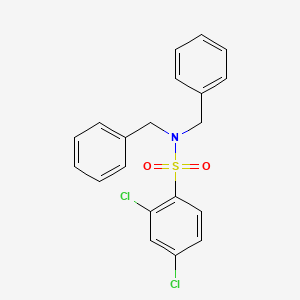

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a brominated dihydrobenzodioxin group, which is a six-membered carbon ring with two oxygen atoms and a bromine atom attached .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. The presence of the bromine atom on the dihydrobenzodioxin ring could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. Generally, pyrimidines are relatively stable compounds. The presence of the bromine atom could make the compound more dense and potentially more reactive .Applications De Recherche Scientifique

Antibacterial Agent

This compound has shown potential as an antibacterial agent. It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . This makes it a promising candidate for the development of new antibacterial drugs .

Antiproliferative Agent

The compound has also demonstrated antiproliferative activities against certain cell lines. For instance, it has shown significant activity against A549 cells , a human lung carcinoma cell line . This suggests potential applications in cancer research and treatment .

Hemolytic Activity

The compound has been associated with hemolytic activity, which refers to the ability to cause the rupture of red blood cells . This property could be harnessed for therapeutic purposes, such as the treatment of certain blood disorders .

Structure-Activity Relationship Studies

The unique structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies . These studies can help researchers understand how the structure of a molecule relates to its biological activity, which is crucial in drug design .

Antiviral Agent

While there’s no direct evidence for this compound’s antiviral activity, related indole derivatives have shown potential as antiviral agents . Given the structural similarities, it’s possible that this compound could also have antiviral properties .

Anti-inflammatory Agent

Again, while there’s no direct evidence for this compound’s anti-inflammatory activity, related indole derivatives have demonstrated such properties . This suggests potential applications in the treatment of inflammatory conditions .

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have shown antibacterial activity, suggesting potential targets could be bacterial proteins or enzymes .

Mode of Action

Similar compounds have shown to inhibit bacterial biofilm formation, indicating a possible interaction with bacterial cell signaling or adhesion mechanisms .

Biochemical Pathways

Given the antibacterial activity of related compounds, it’s plausible that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Propriétés

IUPAC Name |

5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O5/c14-8-5-10-9(20-1-2-21-10)4-6(8)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H2,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMULHHJKOAMMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C=C3C(=O)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)

![N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836729.png)

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)